molecular formula C9H17NO2 B13522692 1,8-Dioxaspiro[5.5]undecan-4-amine

1,8-Dioxaspiro[5.5]undecan-4-amine

Cat. No.: B13522692
M. Wt: 171.24 g/mol
InChI Key: PYKIBDMEHCIENU-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by a central amine group (-NH2) and a dioxaspiro[5.5]undecane skeleton. The molecule consists of two six-membered oxygen-containing rings sharing a single spiro carbon atom (position 4), with an amine substituent at this junction. Its molecular formula is C₉H₁₇NO₂, and predicted physicochemical properties include a collision cross-section (CCS) of 134.2 Ų for the [M+H]+ adduct . Current applications focus on its use in pharmaceutical and agrochemical research, though specific biological activities remain understudied.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C9H17NO2/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8H,1-7,10H2

InChI Key

PYKIBDMEHCIENU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)N)COC1

Origin of Product

United States

Preparation Methods

The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1,8-Dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1,8-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine involves its interaction with molecular targets through its amine and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with dioxa or diaza frameworks are widely explored for their structural diversity and bioactivity. Below is a systematic comparison of 1,8-Dioxaspiro[5.5]undecan-4-amine with key analogs:

1,7-Dioxaspiro[5.5]undecane (Olean)

  • Structure : Lacks the amine group but shares the dioxaspiro[5.5]undecane core.
  • Function : Acts as an intraspecific pheromone in Coraebus undatus beetles, attracting conspecifics in a dose-dependent manner .
  • Synthesis : Synthesized via cross metathesis starting from butane-1,4-diol, optimized for cost-efficiency and scalability .
  • Key Data :
    • Molecular formula: C₉H₁₆O₂
    • Bioactivity: Triggers antennal responses in beetles, with females showing higher sensitivity at 100 µg doses .

1,5-Dioxaspiro[5.5]undecane Derivatives

  • Structure : Varies in oxygen ring positions (1,5 vs. 1,8) and substituents (e.g., diketones, hydroxyl groups).
    • Example 1 : 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • Synthesis: Prepared via condensation of trimethoxymethane and 3-chlorobenzenamine .
  • Example 2: 1,7-Dioxaspiro[5.5]undecan-4-ol
  • Molecular formula: C₉H₁₆O₃
  • Role: Studied for axial chirality, influencing stereochemical behavior in asymmetric synthesis .

Diazaspiro[5.5]undecane Derivatives

  • Structure : Replaces oxygen atoms with nitrogen, altering electronic properties.
    • Example : 1,4-Diazaspiro[5.5]undecane-3,5-diones
  • Molecular formula: C₉H₁₂N₂O₂
  • Bioactivity: Exhibits anticonvulsant properties in rodent models, attributed to structural mimicry of hydantoins .

Methyl/Ethyl-Substituted Dioxaspiro[5.5]undecanes

  • Structure : Features alkyl substituents (e.g., methyl, ethyl) on the spiro skeleton.
    • Example : Dimethylated and methyl-ethyl derivatives
  • Mass spectral Characteristic fragments at m/z 112 (CH₃(C₅H₇O)=CH₂) and m/z 115 (CH₃(C₅H₇O)=OH) .
  • Role: Identified in banana weevil rectal glands, suggesting ecological signaling functions .

Physicochemical and Functional Comparison

Compound Molecular Formula Functional Groups Key Properties/Applications References
This compound C₉H₁₇NO₂ Amine, dioxaspiro Building block; CCS = 134.2 Ų [M+H]+
1,7-Dioxaspiro[5.5]undecane (Olean) C₉H₁₆O₂ Dioxaspiro Pheromone activity in beetles
1,5-Dioxaspiro[5.5]undecane-2,4-dione C₉H₁₂O₄ Diketone, dioxaspiro Synthetic intermediate
1,4-Diazaspiro[5.5]undecane-3,5-dione C₉H₁₂N₂O₂ Diazaspiro, diketone Anticonvulsant activity
1,7-Dioxaspiro[5.5]undecan-4-ol C₉H₁₆O₃ Hydroxyl, dioxaspiro Axial chirality studies

Key Research Findings and Implications

  • Biological Potential: While diazaspiro compounds show anticonvulsant activity , this compound’s bioactivity remains unexplored, warranting pharmacological screening.

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